tert-Butyl 1H-imidazole-1-carboxylate tert-Butyl 1H-imidazole-1-carboxylate 1-(tert-butoxycarbonyl)imidazole is an imidazole derivative. Its gas-phase elimination kinetics study has been studied both theoretically and experimentally.

Brand Name: Vulcanchem
CAS No.: 49761-82-2
VCID: VC21216473
InChI: InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CN=C1
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol

tert-Butyl 1H-imidazole-1-carboxylate

CAS No.: 49761-82-2

Cat. No.: VC21216473

Molecular Formula: C8H12N2O2

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1H-imidazole-1-carboxylate - 49761-82-2

Specification

CAS No. 49761-82-2
Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
IUPAC Name tert-butyl imidazole-1-carboxylate
Standard InChI InChI=1S/C8H12N2O2/c1-8(2,3)12-7(11)10-5-4-9-6-10/h4-6H,1-3H3
Standard InChI Key MTBKGWHHOBJMHJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CN=C1
Canonical SMILES CC(C)(C)OC(=O)N1C=CN=C1

Introduction

Chemical Structure and Basic Properties

tert-Butyl 1H-imidazole-1-carboxylate (CAS No. 49761-82-2) is characterized by its imidazole ring with a tert-butoxycarbonyl group attached to one of the nitrogen atoms. The compound has the molecular formula C8H12N2O2 and a molecular weight of 168.196 g/mol . The structure consists of an imidazole ring where one nitrogen atom is protected by a tert-butoxycarbonyl (BOC) group, which contains a carbonyl group connected to a tert-butyl moiety via an oxygen atom.

Identification and Nomenclature

The compound is known by several synonyms in chemical literature:

PropertyInformation
IUPAC Nametert-Butyl 1H-imidazole-1-carboxylate
Common SynonymsN-BOC-imidazole, 1-Boc-imidazole, N-tert-Butoxycarbonylimidazole, 1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester
CAS Registry Number49761-82-2
InChI KeyMTBKGWHHOBJMHJ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1C=CN=C1

Physical and Chemical Properties

tert-Butyl 1H-imidazole-1-carboxylate typically appears as a white crystalline solid or powder with the following physical and chemical properties:

PropertyValueSource
Molecular Weight168.196 g/mol
Physical StateWhite crystalline solid/powder
Melting Point45-47°C
Boiling Point147-150°C
LogP1.24
SolubilitySoluble in organic solvents (methanol, dichloromethane, chloroform)

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of tert-Butyl 1H-imidazole-1-carboxylate, with varying efficiency and reaction conditions.

Standard Synthetic Routes

The most common synthetic approaches include:

  • Reaction with tert-butyl chloroformate: Imidazole is treated with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically proceeds at room temperature to yield the desired product .

  • Carbonyldiimidazole method: Reaction of tert-butanol with N,N′-carbonyldiimidazole provides an alternative route to synthesize this compound in high yield .

Water-Mediated Synthesis

An interesting approach described in the literature involves water-catalyzed neutral and efficient synthesis. This method demonstrates how the compound can be formed under milder conditions, potentially offering environmental advantages over traditional organic solvent-based methods .

Analytical Methods and Characterization

Chromatographic Analysis

tert-Butyl 1H-imidazole-1-carboxylate can be effectively analyzed using reverse-phase HPLC methods. A particularly efficient approach utilizes:

  • Column: Newcrom R1 HPLC column

  • Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS-compatible applications)

  • Application: Suitable for both analytical characterization and preparative separation of impurities

  • Scalability: The method can be scaled up for isolation of impurities and preparative separation

Spectroscopic Characterization

The compound can be characterized by various spectroscopic methods:

  • NMR Spectroscopy: The 1H NMR spectrum typically shows characteristic signals for the imidazole protons and the tert-butyl group. Key signals include a singlet for the tert-butyl group at approximately δ 1.6-1.7 ppm and signals for the imidazole ring protons at higher chemical shifts .

  • Mass Spectrometry: Mass spectrometric analysis is useful for confirming the molecular weight and structural features of the compound .

Reactivity and Chemical Behavior

Protecting Group Properties

The tert-butoxycarbonyl (BOC) group in this compound serves as a protecting group for the imidazole nitrogen. This protection is particularly valuable in organic synthesis as it:

  • Prevents unwanted reactions at the nitrogen position

  • Can be selectively removed under mild acidic conditions

  • Enhances solubility in organic solvents

  • Provides steric hindrance that can influence regioselectivity in subsequent reactions

Elimination Kinetics

The gas-phase elimination kinetics of tert-Butyl 1H-imidazole-1-carboxylate have been studied both theoretically and experimentally. These studies provide insights into the decomposition pathways and stability of the compound under various conditions .

Applications in Synthetic Chemistry

Pharmaceutical Intermediate

tert-Butyl 1H-imidazole-1-carboxylate serves as an important intermediate in pharmaceutical synthesis, particularly in the development of compounds containing protected imidazole moieties .

Material Science Applications

The compound has been utilized in the preparation of water-soluble polyrotaxane through modification of α-cyclodextrin in the presence of KOH and N,N′-carbonyldiimidazole. This application demonstrates its utility in creating complex supramolecular structures .

Role in Cross-Coupling Reactions

Related compounds, such as tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate, undergo efficient regioselective cross-coupling reactions to produce various functionalized imidazole derivatives. This points to the potential of tert-Butyl 1H-imidazole-1-carboxylate as a precursor for similar transformations .

Precursor to Functionalized Imidazoles

The compound serves as a valuable starting material for synthesizing various 2-substituted imidazole derivatives. Through bromine-lithium exchange reactions or palladium-catalyzed coupling, it can be transformed into more complex structures with potential applications in medicinal chemistry .

Recent Research Developments

Recent investigations have expanded the understanding of tert-Butyl 1H-imidazole-1-carboxylate and its derivatives. Some notable research findings include:

Regioselective Functionalization

Studies have demonstrated that the 2-position of the imidazole ring in tert-Butyl 1H-imidazole derivatives can be selectively functionalized through various methods. This regioselectivity is valuable for creating libraries of structurally diverse imidazole compounds with potential biological activities .

Sonogashira Cross-Coupling Applications

Research has shown that related compounds, such as tert-butyl 2,4-dibrominated-5-methyl-1H-imidazole-1-carboxylate, can undergo efficient regioselective Sonogashira cross-coupling reactions. These reactions provide access to previously unknown 2,4-dialkynylated and 2-alkynylated-4-arylated-5-methyl-1H-imidazole-1-carboxylates under simple and mild conditions .

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